molecular formula C8H13ClO2S B13641628 Bicyclo[3.2.1]octane-2-sulfonyl chloride

Bicyclo[3.2.1]octane-2-sulfonyl chloride

Cat. No.: B13641628
M. Wt: 208.71 g/mol
InChI Key: HEVOGYAPFYZTOY-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-2-sulfonyl chloride is a bicyclic sulfonyl chloride characterized by a fused ring system with bridgehead positions at carbons 1, 3, and 3. Its structure, confirmed via X-ray crystallography (Figure 1 in ), reveals bond lengths and angles consistent with moderate ring strain compared to smaller bicyclic systems like bicyclo[2.2.2]octane derivatives . The sulfonyl chloride group (-SO₂Cl) at position 2 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or as a sulfonating agent.

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

bicyclo[3.2.1]octane-2-sulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2

InChI Key

HEVOGYAPFYZTOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCC2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]octane-2-sulfonyl chloride typically involves the reaction of bicyclo[3.2.1]octane derivatives with sulfonyl chloride reagents. One common method includes the chlorosulfonation of bicyclo[3.2.1]octane using chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Bicyclic Sulfonyl Halides

The most structurally similar compound is bicyclo[2.2.2]octane-2-sulfonyl fluoride (CAS 827-18-9). For example:

Property Bicyclo[3.2.1]octane-2-sulfonyl chloride Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Ring System [3.2.1] (moderate strain) [2.2.2] (high strain)
Functional Group -SO₂Cl -SO₂F
Reactivity Higher (Cl⁻ is a better leaving group) Lower (F⁻ is a poor leaving group)
Applications Sulfonation, polymer chemistry Specialty fluorination reactions
Hazards Likely corrosive (inferred from [2.2.2] analogs ) Acute toxicity (data incomplete)

The sulfonyl chloride’s superior leaving-group ability makes it more reactive in substitution reactions compared to the fluoride .

Functionalized Bicyclic Systems

Other bicyclo[3.2.1]octane derivatives highlight the scaffold’s versatility:

  • Bicyclo[3.2.1]octane-1-methyl p-bromobenzenesulfonate : Used in acetolysis studies, demonstrating the stability of the [3.2.1] system under acidic conditions .
  • Bicyclo[3.3.0]octane-2-acetyl-6-chloro : Synthesized via acetylation of 1,5-cyclooctadiene, emphasizing the role of substituents in modulating reactivity .

These compounds contrast with bicyclo[5.1.0]octane derivatives (e.g., 1-methylbicyclo[5.1.0]octane), which exhibit distinct strain patterns due to the norbornene-like structure .

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